![molecular formula C15H11FN2O3 B5530897 3-(4-fluorophenyl)-N-(2-furylmethyl)-5-isoxazolecarboxamide](/img/structure/B5530897.png)
3-(4-fluorophenyl)-N-(2-furylmethyl)-5-isoxazolecarboxamide
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Overview
Description
Research on isoxazole derivatives, including those with substitutions similar to "3-(4-fluorophenyl)-N-(2-furylmethyl)-5-isoxazolecarboxamide," has been significant due to their diverse pharmacological properties and potential applications in medicinal chemistry. These compounds often serve as key intermediates or final products in the synthesis of drugs and materials with unique biological activities.
Synthesis Analysis
The synthesis of isoxazole derivatives typically involves cyclization reactions, starting from appropriate precursors such as hydroxylamine and β-dicarbonyl compounds or through 1,3-dipolar cycloadditions involving nitrile oxides and alkynes or alkenes. For instance, McLaughlin et al. (2016) describe the synthesis and characterization of related compounds through specific synthetic routes, highlighting the importance of selecting appropriate starting materials and reaction conditions to achieve the desired regioisomeric products (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often elucidated through spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state structures. These analyses reveal the arrangement of atoms within the molecule and the presence of functional groups, essential for understanding the compound's reactivity and properties. Studies by Jasinski et al. (2012) on pyrazoline derivatives provide examples of how crystal structure analysis can offer insights into molecular conformation and intermolecular interactions (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)13-8-14(21-18-13)15(19)17-9-12-2-1-7-20-12/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAVIQCPGRLDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
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